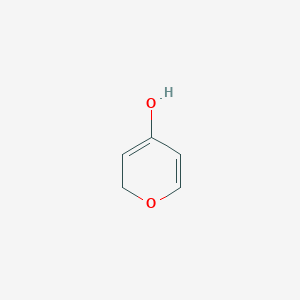

2H-Pyran-4-OL

Description

Nomenclature and General Structural Context of 2H-Pyran-4-OL Derivatives

The foundational structure, this compound, is a six-membered heterocyclic ring containing one oxygen atom, two double bonds, and a hydroxyl group at the 4-position. nih.gov Its systematic IUPAC name is this compound. nih.gov The molecular formula for the parent compound is C5H6O2. nih.gov Derivatives of this core structure are named based on the substituents attached to the pyran ring. For instance, the fully saturated version is known as tetrahydropyran-4-ol. cymitquimica.comnist.gov A common derivative in the fragrance industry is 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, also known by trade names such as Florol. pk.edu.plnih.gov

The structural characteristics of this compound derivatives, particularly the presence and position of substituents, profoundly influence their physical and chemical properties. The hydroxyl group at the C4 position is a key functional group, imparting alcohol-like reactivity and the capacity for hydrogen bonding. vulcanchem.com This feature, combined with the ether linkage within the ring, creates a unique electronic and conformational environment.

Historical Evolution of Research on Pyran-4-OL Scaffolds

The scientific journey of pyran-based compounds began with the characterization of the parent pyran ring system. Early research in the mid-20th century, such as the first isolation of 4H-pyran in 1962 via pyrolysis, established foundational knowledge about these heterocycles. These initial studies highlighted the relative instability of unsaturated pyrans, which in turn spurred greater interest in their more stable, saturated derivatives like tetrahydropyrans.

A significant leap in the synthesis of tetrahydropyran-4-ol derivatives came with the development of methodologies like the Maitland-Japp reaction. This reaction provides access to 2H-dihydropyran-4-ones, which serve as crucial intermediates that can be subsequently reduced to form the desired tetrahydropyran-4-ol core. vulcanchem.com The Prins reaction has also emerged as a powerful tool for constructing the tetrahydropyran (B127337) ring, as demonstrated in the synthesis of the fragrance component Florol. pk.edu.plresearchgate.net The pursuit of stereochemical control in these syntheses has been a major driver of research, leading to the development of asymmetric catalytic methods to produce specific enantiomers. vulcanchem.com The recognition of the tetrahydropyran ring as a core structural unit in natural products like pyranose sugars further fueled research into its derivatives.

Significance of the Pyran-4-OL Core in Organic Chemistry and Material Science

The pyran-4-ol scaffold is a versatile building block in organic synthesis due to its inherent reactivity and the stereochemical complexity it can introduce. The hydroxyl and ether functionalities allow for a wide range of chemical transformations, including oxidation, reduction, and substitution reactions. cymitquimica.com This versatility makes pyran-4-ol derivatives valuable intermediates in the total synthesis of complex natural products. vulcanchem.com For example, (2R,4S)-2-methyloxan-4-ol is a key intermediate in the synthesis of Diospongin B, a natural product with potential anti-osteoporotic properties. vulcanchem.com

In the realm of material science, the pyran-4-ol core contributes to the development of novel materials with tailored properties. The ability of the hydroxyl group to participate in hydrogen bonding and act as a crosslinking site is particularly valuable. For instance, derivatives can be used as crosslinkers in the formation of polymer hydrogels. Furthermore, the tetrahydropyran ring system is a component of certain fragrances and has been explored for its use in cosmetic compositions. google.com The structural rigidity and defined stereochemistry of the pyran ring also make it an attractive scaffold for the design of new ligands in catalysis.

Overview of Research Trajectories in Pyran-4-OL Chemistry

Current research on this compound and its derivatives is following several key trajectories, driven by the demand for new functional molecules in various scientific fields.

One major area of focus is the development of more efficient and stereoselective synthetic methods. This includes the use of organocatalysis and transition-metal catalysis to achieve high levels of enantiopurity, which is crucial for applications in medicinal chemistry. vulcanchem.comgoogle.com Green chemistry principles are also being increasingly applied, with a focus on developing environmentally benign reaction conditions, such as solvent-free synthesis and the use of recyclable catalysts. pk.edu.plroyalsocietypublishing.org

Another significant research direction is the exploration of the biological activities of pyran-4-ol derivatives. The pyran scaffold is found in numerous bioactive natural products and has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. ontosight.ainih.govrsc.org Researchers are actively designing and synthesizing novel pyran-based compounds as potential therapeutic agents. nih.govnih.gov

In material science, the focus is on harnessing the unique structural features of the pyran-4-ol core to create advanced materials. This includes the development of new polymers, liquid crystals, and functional materials for optical and electronic applications. The ability to fine-tune the properties of these materials by modifying the substituents on the pyran ring makes this a particularly promising area of investigation.

The ongoing exploration of the chemical space around the this compound scaffold, coupled with advancements in synthetic and analytical techniques, ensures that this compound class will continue to be a source of innovation in both fundamental and applied chemistry. researchgate.net

Structure

3D Structure

Properties

CAS No. |

27828-85-9 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2H-pyran-4-ol |

InChI |

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1-3,6H,4H2 |

InChI Key |

JIDPHLLCKDISON-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CO1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Pyran 4 Ol and Its Analogues

Cyclization Reactions

Cyclization reactions represent the most direct and powerful approach for constructing the tetrahydropyran (B127337) ring. These strategies include the renowned Prins cyclization, various intramolecular ring-closing methods, and the formation of the pyran core from acyclic or different heterocyclic precursors.

Prins Cyclization Strategies

The Prins cyclization is a cornerstone for synthesizing tetrahydropyran rings. beilstein-journals.org It typically involves the condensation of an aldehyde or ketone with a homoallylic alcohol under acidic conditions. beilstein-journals.org The reaction proceeds through the formation of a key oxocarbenium ion intermediate, which then undergoes intramolecular attack by the alkene to form the six-membered ring. uva.es

The classic Prins cyclization is an acid-catalyzed reaction between an unsaturated alcohol and an aldehyde. uva.es This process begins with the formation of a hemiacetal, which, under acidic catalysis, generates an oxocarbenium ion. This electrophilic species is then attacked by the double bond of the homoallylic alcohol moiety in an intramolecular fashion, leading to the formation of a tetrahydropyranyl carbocation. uva.es Subsequent trapping of this carbocation by a nucleophile, often water, yields the desired 4-hydroxytetrahydropyran derivative. researchgate.net The reaction is a powerful tool for building the pyran core, which is a common feature in many natural products. beilstein-journals.org

A wide array of catalyst systems have been developed to promote the Prins cyclization, offering varying degrees of efficiency, selectivity, and substrate scope. These can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts.

Brønsted Acids : Traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly used. researchgate.net More advanced systems include solid-supported acids like Amberlyst-15 and heteropoly acids such as phosphomolybdic acid and phosphotungstic acid. researchgate.netresearchgate.net Phosphomolybdic acid has been shown to be particularly effective for the Prins cyclization in water at room temperature, providing high yields and cis-selectivity. researchgate.netorganic-chemistry.org

Lewis Acids : A diverse range of Lewis acids can catalyze the reaction. These include metal halides like indium(III) chloride (InCl₃), niobium(V) chloride (NbCl₅), gallium(III) halides, and iron(III) chloride (FeCl₃). organic-chemistry.orgacs.org Molecular iodine has also been employed as a mild Lewis acid catalyst, functioning effectively without the need for anhydrous conditions. mdpi.com

Organometallic and Other Catalysts : Rhenium complexes, such as O₃ReOSiPh₃ and perrhenic acid (O₃ReOH), have been identified as highly effective catalysts for Prins cyclizations, particularly with aromatic and α,β-unsaturated aldehydes, under mild conditions. organic-chemistry.orgrsc.org

Heterogeneous Catalysts : To facilitate catalyst recovery and reuse, various heterogeneous catalysts have been investigated. These include zeolites, mesoporous materials like Ce-MCM-41, and modified montmorillonite (B579905) clays. researchgate.net Iron-modified silica (B1680970) and supported heteropoly acids are also used, particularly in industrial applications. researchgate.net

The reaction conditions are highly dependent on the chosen catalyst and substrates. While some systems operate efficiently at room temperature, others require elevated temperatures. organic-chemistry.orgpk.edu.pl The choice of solvent can range from chlorinated solvents like dichloromethane (B109758) to more environmentally benign options like water, and even solvent-free conditions. researchgate.netpk.edu.pl

Table 1: Selected Catalyst Systems for Prins Cyclization

| Catalyst | Aldehyde | Unsaturated Alcohol | Solvent | Temperature | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Phosphomolybdic acid | Various | Homoallylic alcohols | Water | Room Temp. | High yields with all cis-selectivity; environmentally friendly. | researchgate.netorganic-chemistry.org |

| FeCl₃ | Various | Homoallylic alcohols | Not specified | Not specified | Provides high stereoselectivity for 4-OH-tetrahydropyrans. | acs.org |

| O₃ReOH | Aliphatic & Aromatic | 3-chlorohomoallylic alcohols | Not specified | Not specified | Directly synthesizes cis-2,6-disubstituted tetrahydropyran-4-ones. | rsc.orgresearchgate.net |

| Iodine (I₂) | Aliphatic & Aromatic | Homoallylic alcohols | CH₂Cl₂ | Not specified | Metal-free protocol; does not require anhydrous conditions. | mdpi.com |

| Amberlyst-15 | Various | Homoallylic alcohols | Solvent-free | Mild | Efficient for dihydropyrans and 4-hydroxytetrahydropyrans. | researchgate.net |

| p-TSA on Silica Gel | Benzaldehyde | 3-methyl-but-3-en-1-ol | Solvent-free (grinding) | Room Temp. | 88% isolated yield after 5 minutes. | scielo.brscielo.br |

In line with the principles of green chemistry, solvent-free methods for Prins cyclization have gained significant attention. These methods often involve the simple grinding of reactants with a solid-supported catalyst, minimizing waste and simplifying workup procedures. scielo.brscielo.br

One prominent example involves the use of p-toluenesulfonic acid (p-TSA) supported on silica gel. scielo.brscielo.br By grinding an aldehyde and a homoallylic alcohol with a catalytic amount of this solid acid, tetrahydropyran derivatives can be synthesized rapidly and in high yields at room temperature. scielo.brscielo.br This solvent-free protocol has been successfully applied to the synthesis of commercial fragrance compounds, including Florol®. scielo.br Other studies have compared traditional solvent-based syntheses with solvent-free approaches, often finding the latter to be highly efficient. pk.edu.pl Heteropoly acids and catalysts like methyltrioxorhenium (MTO) have also been utilized under solvent-free or minimal-solvent conditions. researchgate.net

Catalyst Systems and Reaction Conditions

Intramolecular Cyclization Approaches

Intramolecular cyclizations offer a powerful strategy for constructing the pyran ring with high stereocontrol, as the reacting partners are tethered within the same molecule.

Oxidative Cyclization : An intramolecular oxidative cyclization protocol has been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a Brønsted acid. This method converts a β-cinnamyloxyester into a substituted 4-methylenetetrahydropyran subunit in high yield and as a single diastereomer. nih.gov

Palladium-Catalyzed Cyclization : A stereospecific palladium(0)-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates has been reported. This method yields tetrahydropyran vinyl phosphonates, which are versatile intermediates for further transformations. acs.org

Gold-Catalyzed Cyclization : δ-Hydroxy allenes can undergo gold-catalyzed intramolecular hydroalkoxylation to form the corresponding oxygen heterocycles, including tetrahydropyrans, in good yield. organic-chemistry.org

Iodo-Aldol Cyclization : The intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes can produce tetrahydropyran rings with high trans-selectivity. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Pyran-4-OL Derivatives

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For pyran-4-ol derivatives, which can possess multiple stereocenters, the development of stereoselective and asymmetric methods is essential for obtaining specific isomers with desired biological activities.

Enzymatic Ketone Reduction for Chiral Precursors

Biocatalysis, particularly the use of enzymes, offers a powerful and environmentally benign approach to the synthesis of chiral alcohols from prochiral ketones. chim.it Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of ketones, demonstrating high enantioselectivity under mild reaction conditions. chim.itsmolecule.com

An exemplary application of this methodology is the preparative asymmetric synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, a key chiral intermediate for a chemokine receptor inhibitor. researchgate.nettcichemicals.com The enzymatic reduction of the corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, was achieved with high enantioselectivity (>99% ee) and yield (96–98%). researchgate.nettcichemicals.com This process utilized a ketoreductase coupled with an in situ NADPH-cofactor regeneration system employing glucose dehydrogenase (GDH), making the process economically viable for large-scale production. researchgate.nettcichemicals.com The use of isolated enzymes was preferred in this industrial setting as it allows for rapid process development and leads to highly productive processes. researchgate.net

| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 4,4-Dimethoxytetrahydro-2H-pyran-3-one | Ketoreductase, Glucose Dehydrogenase (for NADPH regeneration) | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | >99% | 96-98% | researchgate.nettcichemicals.com |

Challenges in enzymatic reductions can include substrate solubility and enzyme selectivity. In some cases, the addition of cyclodextrins and organic co-solvents has been shown to enhance substrate solubility and improve the stereoselectivity of the enzymatic reduction of bicyclic ketones. smolecule.com

Catalytic Asymmetric Methods

In addition to enzymatic methods, small molecule catalysts, including organocatalysts and transition-metal complexes, have been developed for the asymmetric synthesis of pyran-4-ol derivatives. These methods offer a high degree of control over the stereochemical outcome of the reaction.

One notable approach is the catalytic asymmetric [3 + 3] cycloaddition reaction. For instance, an asymmetric [3 + 3] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds, catalyzed by a bifunctional chiral thiourea–tertiary amine catalyst, has been shown to construct various penta-carbon-substituted 4H-pyran skeletons in good yields and with high enantioselectivities. researchgate.net Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones, using formic acid and triethylamine (B128534) as the hydrogen source, can produce enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives with high diastereomeric ratios and excellent enantioselectivities. google.com

The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is another powerful tool for constructing the tetrahydropyran ring. pk.edu.pl The use of chiral organocatalysts in the Prins cyclization allows for the synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ol derivatives. google.com For example, the reaction of an aliphatic aldehyde and a homoallylic alcohol in the presence of a chiral organocatalyst can yield chirally enriched tetrahydropyran-4-ol derivatives in a multi-step synthesis that can be shorter than previously reported 5-7 step syntheses. google.com

A palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallenes combined with ring-closing metathesis provides a unified access to pyranofuranol and furopyranol derivatives, which are key fragments of certain therapeutic agents. ethz.chwikipedia.org

Multi-Step Synthetic Pathways

Multi-step synthetic sequences are often necessary to construct complex pyran-4-ol derivatives with specific substitution patterns. These pathways may involve the transformation of other heterocyclic systems or the strategic introduction of functional groups.

Synthesis from Tetrahydropyran Derivatives and Intermediates

Tetrahydropyran derivatives often serve as versatile starting materials or intermediates in the synthesis of more complex pyran structures. For example, the synthesis of florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol) and its analogues can be achieved via the Prins reaction, starting from isoprenol and an appropriate aldehyde. researchgate.netpk.edu.pl This reaction can be catalyzed by acids such as p-toluenesulfonic acid. researchgate.net

The hydrogenation of dihydropyran derivatives is another common strategy. For instance, tetrahydropyran can be synthesized by the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst. wikipedia.org Similarly, 2,2-dimethyltetrahydropyran-4-one (B73780) can be obtained through the palladium-catalyzed hydrogenation of 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one. google.com This ketone can then be further functionalized.

| Starting Material(s) | Key Reaction | Product | Reference |

| Isovaleraldehyde (B47997), Isoprenol | Prins Cyclization | Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol) | researchgate.netpk.edu.pl |

| 3,4-Dihydropyran | Hydrogenation (Raney Ni) | Tetrahydropyran | wikipedia.org |

| 2,3-Dihydro-2,2-dimethyl-4H-pyran-4-one | Hydrogenation (Pd catalyst) | 2,2-Dimethyltetrahydropyran-4-one | google.com |

Strategies Involving Cyanide Addition and Amination

The introduction of nitrogen-containing functional groups, such as amines and nitriles, into the pyran ring is crucial for the synthesis of many biologically active molecules. Reductive amination of a pyran-4-one is a common method for synthesizing pyran-4-amines. For example, 4-methyltetrahydro-2H-pyran-4-amine can be synthesized from 4-methyltetrahydropyran-4-one by reaction with an amine source under reductive conditions, using reagents like sodium cyanoborohydride.

The addition of cyanide to a pyranone can also be a key step. For instance, the synthesis of N-(4-cyano-tetrahydro-2H-pyran-4-yl) derivatives of 1,5-diarylpyrazole-3-carboxamides involves the use of 4-amino-tetrahydro-2H-pyran-4-carbonitrile as a key intermediate. nih.gov This highlights the utility of cyano-functionalized pyran derivatives in constructing complex molecules with potential therapeutic applications. nih.gov

Protection-Deprotection Strategies in Pyran-4-OL Synthesis

In multi-step syntheses, the use of protecting groups is often indispensable to mask reactive functional groups, such as hydroxyl groups, while other parts of the molecule are being modified. tcichemicals.com The tetrahydropyranyl (THP) group itself is a widely used protecting group for alcohols, formed by the reaction of an alcohol with 3,4-dihydropyran. wikipedia.org

General Synthetic Approaches from Carbonyl Compounds

The synthesis of the 2H-pyran-4-ol scaffold and its derivatives frequently originates from the versatile reactivity of carbonyl compounds. Key strategies include intramolecular cyclizations, multicomponent reactions, and the reduction of pyranone intermediates, which are themselves synthesized from carbonyls.

A foundational method involves the acid-catalyzed intramolecular cyclization of a hydroxy ketone. For instance, 4-hydroxy-2-pentanone can undergo cyclization under acidic conditions to form the pyran ring system. This approach leverages the proximal hydroxyl and ketone functionalities to readily form the heterocyclic structure.

Another significant route is the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol. The synthesis of florol, a derivative of tetrahydro-2H-pyran-4-ol, is achieved through the Prins cyclization of isovaleraldehyde (an aldehyde) with isoprenol. pk.edu.pl This reaction highlights the utility of aldehydes as key building blocks for constructing the pyran ring with a hydroxyl group at the C4 position. Similarly, reacting α,β-unsaturated carbonyl compounds with vinyl ethers in the presence of a catalyst provides a pathway to 2-substituted-3,4-dihydro-2H-pyrans, which can be further functionalized. google.com

The synthesis can also proceed through pyranone intermediates. The Maitland-Japp reaction, for example, generates 2H-dihydropyran-4-ones, which can then be stereoselectively reduced to the desired this compound derivatives. vulcanchem.com The reduction of the ketone group in compounds like 3-methyldihydro-2H-pyran-4(3H)-one to yield 3-methyldihydro-2H-pyran-4-ol is a direct conversion of a carbonyl to the target alcohol functionality. These pyranone intermediates can be synthesized through various means, including the acylation of trimethylsilyl (B98337) enol ethers (derived from aldehydes or ketones) with reagents like malonyl dichloride to produce 4-hydroxy-2H-pyran-2-ones. researchgate.net

Optimization of Synthetic Efficiency and Yield

Considerable research has been directed towards optimizing the synthesis of 2H-pyran-4-ols to improve yields and process efficiency. Key parameters that have been systematically investigated include catalysts, solvents, reaction time, and temperature.

The choice of catalyst is paramount. In the Prins cyclization for synthesizing florol, various acid catalysts have been tested. pk.edu.pl While p-toluenesulfonic acid is commonly used, testing other acids like sulfuric acid and even neutral catalysts such as sodium sulfate (B86663) has been explored to maximize yield. pk.edu.pl For the cyclization of epoxides and homopropargyl alcohols, an alternative to using aldehydes, Lewis acids like Ytterbium trichloride (B1173362) have been shown to be superior, resulting in high yields and shorter reaction times under mild conditions. orientjchem.org In the synthesis of 2H-pyranone derivatives, optimizing the base and its stoichiometry is crucial; for example, using KOH in DMF was found to significantly improve the yield of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile to 88%. acs.org

Solvent selection and reaction conditions also play a critical role. For some syntheses, solvent-free conditions have proven to enhance reaction efficiency by minimizing side reactions. pk.edu.pl For the synthesis of florol, a solvent-free approach using a silica gel and p-toluenesulfonic acid system gave a better yield in a shorter time compared to reactions run in dichloromethane. pk.edu.pl Extending the reaction time from two hours to seven days in this system further increased the yield from 39% to 63%. pk.edu.pl Temperature is another key variable; optimizing the reaction of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one and malononitrile (B47326) showed that increasing the temperature from room temperature to 100 °C in the presence of KOH/DMF boosted the yield from 75% to 88%. acs.org

The following table details the optimization of the synthesis of a 2H-pyranone analogue by varying the solvent, base, and reaction conditions.

Table 1: Effect of Solvent, Base, and Temperature on the Synthesis of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile (3a)

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) of 3a |

|---|---|---|---|---|---|

| 1 | Ethanol | Piperidine (B6355638) | Reflux | - | 15 |

| 2 | THF | Piperidine | - | - | 20 |

| 3 | THF | NaH | rt | - | 30 |

| 4 | DMF | NaNH₂ | rt | 12 | 34 |

| 5 | DMF | KOH | rt | 3 | 75 |

| 6 | DMF | KOH | 100 | 2 | 88 |

| 7 | DMSO | KOH | 100 | - | Decreased |

Data sourced from a study on domino reactions to form 2H-pyranones. acs.org

Furthermore, controlling the stereochemistry of the hydroxyl group is a significant aspect of optimization. The use of stereoselective reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), for the reduction of ketone intermediates allows for precise control over the formation of specific stereoisomers of the final alcohol product. vulcanchem.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dichlorophenyl isocyanate |

| 3-methyldihydro-2H-pyran-4(3H)-one |

| 3-methyldihydro-2H-pyran-4-ol |

| 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile |

| 4-hydroxy-2-pentanone |

| 4-hydroxy-2H-pyran-2-ones |

| Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol) |

| Isovaleraldehyde |

| L-Selectride (lithium tri-sec-butylborohydride) |

| Malonyl dichloride |

| p-toluenesulfonic acid |

| Sulfuric acid |

Mechanistic Investigations of Reactions Involving 2h Pyran 4 Ol

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C4 position of 2H-Pyran-4-ol serves as a primary site for oxidation reactions, leading to the formation of various carbonyl compounds.

Formation of Ketones and Aldehydes

The oxidation of secondary alcohols, such as this compound, to ketones is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk Common oxidizing agents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, are effective for this purpose. libretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. A subsequent E2-like elimination, where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leads to the formation of the ketone and a reduced chromium species. libretexts.org

Pyridinium chlorochromate (PCC) is a milder oxidizing agent that can also convert secondary alcohols to ketones. libretexts.orglibretexts.org For primary alcohols, PCC is particularly useful as it can selectively oxidize them to aldehydes, preventing over-oxidation to carboxylic acids. libretexts.orgchemguide.co.uklibretexts.org The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane (B109758).

Another selective method for oxidizing primary alcohols to aldehydes without proceeding to the carboxylic acid involves using a combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (B82951) or a hypervalent iodine compound. orgsyn.org This protocol is known for its high selectivity and mild reaction conditions. orgsyn.org

The choice of oxidizing agent and reaction conditions is crucial to control the oxidation state of the final product. For instance, to obtain an aldehyde from a primary alcohol, one might distill the aldehyde as it forms to prevent further oxidation. chemguide.co.uk

| Starting Alcohol Type | Oxidizing Agent | Product | Key Mechanistic Feature |

|---|---|---|---|

| Primary Alcohol | PCC | Aldehyde | Mild oxidation, stops at aldehyde stage. libretexts.orglibretexts.org |

| Secondary Alcohol | Chromic Acid (Jones Reagent) | Ketone | Formation of a chromate ester followed by elimination. libretexts.org |

| Primary Alcohol | Acidified Potassium Dichromate(VI) (with distillation) | Aldehyde | Removal of aldehyde from reaction mixture prevents over-oxidation. chemguide.co.uk |

| Primary Alcohol | TEMPO/Co-oxidant | Aldehyde | Highly selective oxidation under mild conditions. orgsyn.org |

Pathways to Carboxylic Acids

The oxidation of primary alcohols can be extended to form carboxylic acids by using strong oxidizing agents and ensuring the intermediate aldehyde remains in the reaction mixture. chemguide.co.uklibretexts.orgsavemyexams.com For example, heating a primary alcohol under reflux with an excess of an oxidizing agent like acidified potassium dichromate(VI) will yield a carboxylic acid. libretexts.org The aldehyde formed initially is further oxidized to the carboxylic acid. chemguide.co.uksavemyexams.com

A notable example is the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using potassium permanganate. google.com The mechanism for the oxidation of aldehydes to carboxylic acids generally involves the formation of a hydrate (B1144303) intermediate by the addition of water to the carbonyl group, which is then oxidized. libretexts.org

It is important to note that ketones are generally resistant to oxidation under standard conditions. savemyexams.com Their oxidation would require harsh conditions that could lead to the cleavage of carbon-carbon bonds. savemyexams.com

Reduction Reactions of the Pyran Ring System

The pyran ring, particularly in its unsaturated forms, can undergo reduction reactions to yield saturated derivatives.

Hydrogenation to Saturated Derivatives

The double bonds within the 2H-pyran ring can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on charcoal (Pd/C). google.com This method is effective for converting unsaturated pyran derivatives into their corresponding saturated tetrahydropyran (B127337) structures. cymitquimica.com The hydrogenation process results in a saturated ring system. cymitquimica.com

Conversion to Alcohols and Alkanes

The reduction of functional groups on the pyran ring can lead to the formation of alcohols or even alkanes. For instance, ketone functionalities on the pyran ring can be reduced to secondary alcohols. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters derived from pyranols to the corresponding diols. adichemistry.com While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. docbrown.info

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle for synthesizing a variety of derivatives through esterification and etherification reactions. smolecule.comresearchgate.net

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640). google.comresearchgate.net For example, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol can be reacted with propionic anhydride to form the corresponding propionate (B1217596) ester. google.com This type of reaction is a standard method for producing esters from alcohols. google.com

Etherification can be accomplished through methods like the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile (like a phenol) using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This method is known for proceeding with inversion of stereochemistry at the alcohol center. Another approach is lipase-catalyzed transesterification, which offers a more environmentally friendly route to ether derivatives.

| Reaction Type | Reagents | Product | Key Mechanistic Aspect |

|---|---|---|---|

| Esterification | Carboxylic Acid Anhydride | Ester | Nucleophilic acyl substitution. google.com |

| Etherification (Mitsunobu) | DEAD, PPh₃, Pronucleophile | Ether | Formation of an alkoxyphosphonium salt followed by SN2 attack. |

| Enzymatic Etherification | Lipase, Acyl Donor | Ether | Enzyme-catalyzed transesterification. |

Nucleophilic Substitution Reactions

The 2H-pyran ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. Nucleophilic substitution reactions on pyran derivatives are crucial for the synthesis of a wide range of functionalized heterocyclic compounds.

Another key method is nucleophilic aromatic substitution (SNAr). This mechanism is effective when the aromatic ring is activated by electron-withdrawing groups. A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the pyran-4-ol, thereby enhancing its nucleophilicity for the subsequent attack on the activated aromatic ring.

The methanesulfonate (B1217627) group in derivatives like tetrahydro-2H-pyran-4-yl methanesulfonate serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, making it a valuable intermediate for synthesizing diverse compounds. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Ref |

| 5-iodo-2-nitroaniline | Tetrahydro-2H-pyran-4-ol | DEAD, PPh₃, then reduction | Substituted aniline (B41778) | |

| Tetrahydro-2H-pyran-4-ol | 3-bromopropan-1-amine | NaH, DMF | 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine | vulcanchem.com |

| Tetrahydropyran-4-ol | Phenolic precursor | DEAD, PPh₃, THF | 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid |

Advanced Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve a series of intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials. numberanalytics.com These reactions are characterized by high atom economy and stereocontrol. numberanalytics.com

Aza-Wittig Reaction and Electrocyclization

A notable cascade reaction involving pyran-like structures is the aza-Wittig/6π-electrocyclization sequence. This metal-free protocol enables the synthesis of substituted 1,6-dihydropyridines, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction commences with an aza-Wittig reaction between a vinyliminophosphorane and a ketone, which generates an azatriene intermediate. nih.gov This intermediate must adopt a specific "cyclization-reactive" s-cis, s-cis conformation to undergo a 6π-electrocyclization, leading to the formation of the dihydropyridine (B1217469) ring. nih.gov This process can create quaternary stereocenters with high efficiency. nih.gov

This type of cascade can also be initiated by the reaction of an iminophosphorane with an α,β-unsaturated aldehyde or ketone to form an aza-hexa-1,3,5-triene intermediate, which then undergoes thermal electrocyclization to yield a substituted pyridine (B92270). thieme-connect.de

Rearrangements and Ring Transformations

Derivatives of 2H-pyran are prone to various rearrangement and ring-transformation reactions, often triggered by nucleophiles. The 2H-pyran-2-one ring system is particularly versatile in this regard, as it can be converted into a variety of new heterocyclic and carbocyclic systems. clockss.org These reactions are often initiated by the nucleophilic attack at the C-2, C-4, or C-6 positions of the pyranone ring, leading to ring-opening and subsequent rearrangement. clockss.org

For example, the carbanion-induced ring transformation of α-pyranones is a well-established method for synthesizing polycyclic aromatic compounds. rsc.orgderpharmachemica.com This approach offers a high degree of functionalization without the need for transition metal catalysts. rsc.org The reaction of 6-aryl-2H-pyran-2-ones with a carbanion source like propiophenone (B1677668) can lead to the formation of functionalized meta-terphenyls. derpharmachemica.com The proposed mechanism involves the attack of the carbanion at the C-6 position of the pyranone, followed by intramolecular cyclization and elimination of carbon dioxide to form a new benzene (B151609) ring. derpharmachemica.com

Furthermore, domino protocols have been developed for the synthesis of 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326). nih.govacs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. nih.govacs.org

Interaction with Organometallic Compounds

The interaction of 2H-pyran derivatives with organometallic compounds offers another avenue for functionalization. These reactions often proceed via 1,2- or 1,4-addition mechanisms, depending on the nature of the organometallic reagent and the substitution pattern of the pyran ring. chim.it

For instance, the reaction of β-trifluoroacetyldihydropyran with acetylenide generated in situ from phenylacetylene (B144264) and butyllithium (B86547) results in a 1,2-addition to the carbonyl group, forming a propargyl alcohol. chim.it However, in the presence of anhydrous zinc chloride and triethylamine (B128534), the reaction can proceed through a 1,4-addition, followed by ring-opening and intramolecular 1,2-addition to yield a tetrahydropyranol. chim.it

The use of organometallic reagents provides a powerful tool for the construction of complex molecular frameworks from pyran-based starting materials.

Derivatization Strategies and Analogue Synthesis of 2h Pyran 4 Ol

Modification at the C4-Hydroxyl Position

The hydroxyl group at the C4 position of the pyran ring is a primary site for chemical modification, allowing for the introduction of diverse functional groups that can significantly alter the molecule's physicochemical properties.

Glycosylation for Carbohydrate Mimics

The synthesis of glycosides from 2H-Pyran-4-OL derivatives represents a strategy to create carbohydrate mimics. These non-natural sugar analogues are designed to imitate the structure of natural carbohydrates and can interfere in biological pathways where carbohydrates are involved. googleapis.com The introduction of a pyran-based aglycone can lead to novel glycosides with potential biological activities, such as antibacterial and antifungal properties. nih.govresearchgate.net For instance, novel pyran glycosides have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov The synthesis of such compounds can involve the reaction of a suitably activated pyranol with a protected sugar derivative. tsijournals.com These glycomimetics are of interest as they may exhibit enhanced stability towards enzymatic degradation compared to their natural counterparts.

Etherification for Lipophilic Analogues

Etherification of the C4-hydroxyl group is a common strategy to produce more lipophilic analogues of this compound. This increased lipophilicity can be advantageous for applications in drug delivery and for enhancing the biological activity of the molecule. service.gov.uk The synthesis of these ether derivatives can be achieved through various methods, including the Williamson ether synthesis. The resulting analogues, with varied ether linker chains, have been explored for their potential in developing new therapeutic agents. service.gov.uk For example, the functionalization of natural phenols through etherification has been shown to improve their biological activity. mdpi.com

Formation of Acetate (B1210297) Derivatives

The C4-hydroxyl group can be readily converted into an acetate ester. This transformation is often employed in the synthesis of fragrances and other specialty chemicals. A common method for this conversion is the reaction of the corresponding pyranol with acetic anhydride (B1165640). google.comgoogle.com For example, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate is prepared by reacting the pyranol precursor with acetic anhydride at elevated temperatures. google.comgoogle.com The excess reagents and byproducts are typically removed by distillation under reduced pressure. google.com This straightforward esterification yields derivatives with altered olfactory properties. google.com

Introduction of Substituted Derivatives

The introduction of substituents at various positions on the pyran ring is a key strategy for creating a diverse library of this compound derivatives. The Prins reaction is a powerful and widely used method for this purpose. tandfonline.comorganic-chemistry.org This acid-catalyzed reaction involves the condensation of an aldehyde with a homoallylic alcohol, such as isoprenol, to form substituted tetrahydropyran-4-ols. tandfonline.compk.edu.pl

The choice of aldehyde in the Prins reaction determines the substituent at the C2 position of the pyran ring. A variety of aldehydes have been successfully employed to synthesize a range of 2-substituted-4-methyl-tetrahydro-2H-pyran-4-ols. researchgate.net For instance, the reaction of isoprenol with isovaleraldehyde (B47997) yields 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a compound known in the fragrance industry. researchgate.net The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to improve the yield and selectivity of the desired product. tandfonline.compk.edu.pl

| Aldehyde Reactant | Resulting C2-Substituent | Reference |

| Isovaleraldehyde | Isobutyl | researchgate.net |

| Butanal | Propyl | researchgate.net |

| Benzaldehyde | Phenyl | researchgate.net |

Table 1: Examples of C2-Substituted Tetrahydropyran-4-ol Derivatives Synthesized via the Prins Reaction.

Functionalization for Enhanced Reactivity or Specific Properties

Functionalization of the this compound scaffold is crucial for enhancing its reactivity for further synthetic transformations or for imparting specific biological properties. ontosight.ai The introduction of various functional groups can lead to the development of compounds with potential applications in medicine and materials science. mdpi.comnih.gov

For example, the synthesis of pyran derivatives with antimicrobial and anticancer properties has been explored. ontosight.ainih.gov This often involves the incorporation of specific pharmacophores into the pyran ring system. The resulting functionalized molecules are then evaluated for their biological activity. najah.edursc.org The strategic placement of functional groups can influence the molecule's interaction with biological targets, leading to enhanced efficacy. nih.gov

Derivatization Protocols for Analytical Characterization

Chemical derivatization is a vital technique in analytical chemistry to improve the volatility, stability, and detectability of compounds for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). libretexts.org While direct analysis of this compound is possible, derivatization can enhance analytical performance.

A relevant example of derivatization using a pyran-based compound is the analysis of methanol (B129727) in biological samples. In this method, methanol is derivatized with 3,4-dihydro-2H-pyran (DHP) under acidic conditions to form 2-methoxytetrahydropyran. nih.govresearchgate.netresearchgate.netnih.gov This derivative is more amenable to extraction and GC-MS analysis. nih.govresearchgate.netresearchgate.netnih.gov This approach highlights the utility of pyran compounds as derivatizing agents for alcohols.

Common derivatization techniques applicable to the hydroxyl group of this compound include:

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgobrnutafaza.hr Silylation increases the volatility and thermal stability of the analyte. libretexts.orggcms.cztcichemicals.com

Acylation: This process involves reacting the hydroxyl group with an acylating agent to form an ester. libretexts.org This can improve chromatographic properties and enhance detectability. libretexts.org

These derivatization methods convert the polar hydroxyl group into a less polar, more volatile functional group, making the resulting derivative more suitable for GC-based analysis.

| Derivatization Method | Reagent Example | Resulting Derivative | Analytical Advantage |

| Silylation | Trimethylsilylating agents (e.g., BSTFA) | TMS ether | Increased volatility and thermal stability |

| Acylation | Acetic anhydride | Acetate ester | Improved chromatographic behavior and detectability |

| Reaction with DHP | 3,4-dihydro-2H-pyran | Tetrahydropyranyl ether | Increased stability and suitability for GC-MS |

Table 2: Common Derivatization Protocols for Alcohols for Analytical Characterization.

Formation of Oxime Methyl Ether (MO) Derivatives

The reaction typically proceeds by dissolving the ketone in a suitable solvent, such as pyridine (B92270) or ethanol, and adding methoxyamine hydrochloride. The reaction mixture is then heated to facilitate the condensation reaction. ijprajournal.com The formation of the oxime introduces the potential for E/Z isomerism, which can be a factor in the biological activity of the resulting derivatives.

Table 1: General Reaction for the Formation of 2H-Pyran-4-one O-Methyl Oxime

| Reactant | Reagent | Product |

|---|

This table illustrates the general transformation for the synthesis of oxime methyl ether derivatives.

Trimethylsilyl (TMS) and Trifluoroacetyl (TFA) Derivatives

The formation of trimethylsilyl (TMS) and trifluoroacetyl (TFA) derivatives are common methods for the chemical modification of alcohols, often for analytical purposes such as gas chromatography-mass spectrometry (GC-MS), but also for the synthesis of analogues for biological testing. sigmaaldrich.comemerypharma.comsigmaaldrich.com

Trimethylsilyl (TMS) Derivatives

The hydroxyl group of this compound can be readily converted to a trimethylsilyl ether by reaction with a silylating agent. Common reagents for this transformation include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.deresearchgate.net The reaction is typically carried out in an aprotic solvent, and sometimes a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially with sterically hindered alcohols. sigmaaldrich.com The resulting TMS ether is significantly less polar and more volatile than the parent alcohol.

Trifluoroacetyl (TFA) Derivatives

Trifluoroacetylation of the hydroxyl group of this compound can be achieved using trifluoroacetic anhydride (TFAA) or trifluoroacetic acid. nih.govsemanticscholar.org This derivatization introduces a highly electronegative trifluoromethyl group, which can significantly alter the electronic properties of the molecule and its ability to participate in hydrogen bonding. The reaction of an alcohol with TFAA is typically rapid and can be performed in a suitable solvent. The use of trifluoroacetic acid itself can also lead to the formation of the trifluoroacetyl ester, sometimes even during NMR sample preparation in deuterated chloroform (B151607) containing TFA. semanticscholar.org

Table 2: Common Reagents for TMS and TFA Derivatization of this compound

| Derivative | Reagent(s) |

|---|---|

| Trimethylsilyl (TMS) Ether | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS) |

This table summarizes common reagents used for the synthesis of TMS and TFA derivatives.

Permethylation Techniques

Permethylation is a chemical modification that involves the methylation of all active hydrogens in a molecule, such as those in hydroxyl groups. nih.gov In the context of this compound, permethylation would result in the formation of 4-methoxy-2H-pyran. This derivatization replaces the polar hydroxyl group with a less polar methoxy (B1213986) group, which can impact the molecule's solubility and biological activity.

Permethylation can be achieved using various methods, such as the Hakomori method, which employs a strong base like sodium hydride followed by the addition of methyl iodide. msu.edulookchem.com This technique is widely used in carbohydrate chemistry to derivatize sugar molecules for mass spectrometry analysis, as it increases their hydrophobicity and enhances ionization. nih.gov The principles of this reaction are applicable to the hydroxyl group of this compound.

Table 3: General Reaction for the Permethylation of this compound

| Reactant | Reagents | Product |

|---|

This table outlines the general reagents for the permethylation of the hydroxyl group.

Structure-Activity Relationship (SAR) Studies on Pyran-4-OL Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, these studies involve synthesizing a series of derivatives with systematic modifications to the parent structure and evaluating their effects on a specific biological target. While specific SAR studies on simple derivatives of this compound are not extensively documented in publicly available literature, general principles can be inferred from studies on more complex tetrahydropyran-containing molecules. nih.govmdpi.comnih.gov

The modifications discussed in the previous sections (formation of oxime methyl ethers, TMS and TFA derivatives, and permethylation) provide a basis for a hypothetical SAR exploration. The introduction of different substituents at the 4-position of the pyran ring can modulate properties such as:

Polarity and Hydrogen Bonding: The conversion of the hydroxyl group to an ether (methoxy, TMS ether) or an ester (TFA ester) alters the hydrogen bonding capacity. The loss of the hydrogen bond donor capability and the change in hydrogen bond acceptor strength can significantly impact binding to biological targets.

Steric Bulk: The introduction of substituents of varying sizes, from a small methyl group to a bulkier TMS group, can probe the steric tolerance of the binding site.

Electronic Effects: The electron-withdrawing nature of a trifluoroacetyl group, for instance, can influence the reactivity and interaction of the molecule with its target.

Table 4: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Analogues

| Modification at C-4 | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| -OH (Parent) | Baseline activity | The hydroxyl group can act as both a hydrogen bond donor and acceptor. |

| =O (Ketone) | Altered activity | Loss of hydrogen bond donor capability; introduction of a polar carbonyl group. |

| =N-OCH₃ (Oxime ether) | Potentially altered activity profile | Introduction of a nitrogen atom and potential for E/Z isomerism may influence binding geometry. |

| -O-Si(CH₃)₃ (TMS ether) | Likely decreased activity in aqueous environments | Increased lipophilicity and steric bulk may hinder binding or reduce solubility. |

| -O-COCF₃ (TFA ester) | Potentially altered activity | The electron-withdrawing group can change the electronic profile and hydrogen bonding capacity. |

| -OCH₃ (Methyl ether) | Altered activity | Removal of hydrogen bond donor capacity and slight increase in lipophilicity. |

This table provides a hypothetical framework for SAR studies based on the derivatization strategies discussed.

The biological activity of tetrahydropyran (B127337) derivatives has been explored in various contexts, including as anticancer and antimicrobial agents. tandfonline.com For example, some studies have shown that the nature of substituents on the tetrahydropyran ring strongly influences cytotoxicity. nih.gov These findings suggest that even simple modifications to the this compound core could lead to significant changes in biological effect, underscoring the importance of systematic derivatization and SAR studies.

Advanced Spectroscopic Characterization of 2h Pyran 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2H-Pyran-4-ol and its derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR are used to identify the carbon skeleton and attached protons, while two-dimensional (2D) methods such as COSY and NOESY provide insights into connectivity and spatial arrangements.

¹H and ¹³C NMR for Functional Group and Regiochemistry Elucidation

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In the case of tetrahydropyran-4-ol, a saturated analogue of this compound, the protons on the pyran ring exhibit characteristic chemical shifts. For instance, the protons attached to carbons adjacent to the ring oxygen (C2 and C6) are deshielded and appear at a lower field compared to other ring protons. The proton on the carbon bearing the hydroxyl group (C4) also has a distinct chemical shift.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Carbons bonded to the electronegative oxygen atom in the pyran ring and the hydroxyl group show characteristic downfield shifts. For example, in derivatives like 2-methyl-tetrahydro-pyran-4-ol, the methyl group's position can be confirmed by the specific chemical shifts of the ring carbons.

The following table provides representative ¹H NMR spectral data for Tetrahydro-4-pyranol. chemicalbook.com

| Assignment | Shift (ppm) |

| H-3, H-5 (axial) | 3.944 |

| H-2, H-6 (axial) | 3.802 |

| H-4 (axial) | 3.75 |

| H-2, H-6 (equatorial) | 3.434 |

| H-3, H-5 (equatorial) | 1.873 |

| OH | 1.546 |

This interactive table allows for sorting and filtering of the data.

Similarly, ¹³C NMR data for tetrahydropyran (B127337) derivatives provide key insights. For 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran, the carbon atoms of the tetrahydropyran ring show distinct signals, with the anomeric carbon (C-2) appearing significantly downfield at approximately 98.9 ppm. arkat-usa.org The other ring carbons resonate at higher fields, typically between 19 and 68 ppm. arkat-usa.orgrsc.org The specific chemical shifts are crucial for confirming the regiochemistry of substituents on the pyran ring.

2D NMR Techniques (NOESY, COSY) for Stereochemical Analysis

Two-dimensional NMR techniques are powerful methods for determining the stereochemistry of cyclic molecules like this compound derivatives. nih.govemerypharma.com Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable in this regard. nih.govemerypharma.com

A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. emerypharma.com This allows for the identification of adjacent protons and the tracing of spin systems within the molecule. emerypharma.com For substituted pyranols, COSY can be used to establish the connectivity between the different protons on the ring, helping to confirm the substitution pattern. researchgate.net

NOESY, on the other hand, detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. ipb.pt This is extremely useful for determining the relative stereochemistry of substituents on the pyran ring. For instance, by observing NOE cross-peaks between protons on the ring and its substituents, one can deduce whether these groups are on the same side (cis) or opposite sides (trans) of the ring. ipb.pt The analysis of NOESY spectra is critical for assigning the stereochemistry of complex pyran derivatives, such as those found in natural products or synthesized for pharmaceutical applications. ipb.ptfishersci.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.org This is a critical step in the identification of a new or unknown this compound derivative. For example, the calculated exact mass for a given molecular formula can be compared to the experimentally determined mass to confirm the composition of the molecule with a high degree of confidence. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. Under the high-energy conditions of the mass spectrometer, the molecule breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule. For instance, in tetrahydropyran derivatives, common fragmentation pathways may include the loss of a hydroxyl group or cleavage of the pyran ring.

The following table shows an example of HRMS data for a derivative of 2H-Pyran. rsc.org

| Compound | Calculated m/z (M+H+) | Found m/z (M+H+) |

| Derivative A | 242.15394 | 242.15384 |

| Derivative B | 260.14338 | 260.14366 |

| Derivative C | 329.21112 | 329.21144 |

This interactive table allows for sorting and filtering of the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.orgnih.gov It is an excellent method for assessing the purity of a this compound sample and for identifying the components of a mixture. semanticscholar.orgnih.gov

In GC-MS, the components of a sample are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention time and mass spectrum of a peak to those of a known standard, the identity and purity of the compound can be determined. semanticscholar.orgajol.info This technique is widely used in the analysis of essential oils and other natural product extracts that may contain various pyran derivatives. nih.govajol.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vulcanchem.com Different types of bonds vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum.

For this compound and its derivatives, the most prominent and diagnostic absorption bands are those corresponding to the hydroxyl (-OH) and the carbon-oxygen (C-O) bonds. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3300-3400 cm⁻¹. vulcanchem.com The C-O stretching vibration of the alcohol and the ether linkage in the pyran ring will show strong absorptions in the fingerprint region, typically between 1050 and 1200 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the pyran ring are also observed, usually in the 2850-3000 cm⁻¹ region. arkat-usa.org

The following table summarizes the expected key IR absorption bands for a tetrahydropyranol derivative. vulcanchem.com

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch | 3300-3400 | Broad |

| C-H Stretch | 2850-2950 | Sharp |

| C-O Stretch (Ether & Alcohol) | 1050-1150 | Strong |

This interactive table allows for sorting and filtering of the data.

The presence and position of these characteristic bands in an IR spectrum provide strong evidence for the presence of the pyranol structure.

Confirmation of Hydroxyl and Other Functional Groups

The presence and characteristics of the hydroxyl (-OH) group, along with other key functional moieties in this compound derivatives, are fundamental to their structural identity and chemical behavior. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

In the infrared spectra of pyran derivatives, the hydroxyl group typically exhibits a strong and broad absorption band in the region of 3400-3300 cm⁻¹. nih.govlibretexts.org For instance, in a series of newly synthesized pyran derivatives, the -OH stretching vibrations were observed in the range of 3448–3400 cm⁻¹. nih.gov The broad nature of this peak is a consequence of intermolecular hydrogen bonding. libretexts.org Other functional groups also present characteristic IR absorption bands. For example, the carbonyl (C=O) group in pyran-4-one derivatives shows a strong stretching band around 1720 cm⁻¹, while the nitrile (C≡N) group is identifiable by its absorption near 2200 cm⁻¹. nih.govekb.eg

¹H NMR spectroscopy provides further confirmation of the hydroxyl group, which typically appears as a singlet signal. nih.gov In one study, the hydroxyl proton of a 4H-pyran derivative resonated at δ 10.38 ppm. nih.gov The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding effects. libretexts.org Furthermore, protons on the pyran ring itself give characteristic signals. For example, the proton at the 4-position of a 4H-pyran ring (4H-pyran) has been observed as a singlet at δ 5.23 ppm, while the proton at the 5-position (5H-pyran) appeared as a singlet at δ 6.01 ppm. nih.gov In another derivative, the 4H-pyran proton was found at δ 4.60 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom attached to the hydroxyl group (C-OH) in tetrahydropyran-4-ol derivatives typically resonates in the range of δ 70–80 ppm.

Table 1: Characteristic Spectroscopic Data for Functional Groups in Pyran Derivatives

| Functional Group | Spectroscopic Technique | Characteristic Signal/Absorption | Source(s) |

| Hydroxyl (-OH) | IR Spectroscopy | 3448–3300 cm⁻¹ (broad) | nih.govlibretexts.org |

| Hydroxyl (-OH) | ¹H NMR Spectroscopy | δ 10.38 ppm (singlet) | nih.gov |

| Carbonyl (C=O) | IR Spectroscopy | ~1720 cm⁻¹ | nih.gov |

| Nitrile (C≡N) | IR Spectroscopy | ~2200 cm⁻¹ | ekb.eg |

| 4H-Pyran Proton | ¹H NMR Spectroscopy | δ 4.60 - 5.23 ppm (singlet) | nih.gov |

| 5H-Pyran Proton | ¹H NMR Spectroscopy | δ 6.01 ppm (singlet) | nih.gov |

| C-OH Carbon | ¹³C NMR Spectroscopy | δ ~70–80 ppm |

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute configuration. chem-soc.sinih.govnih.gov This technique is particularly crucial for chiral molecules, such as substituted this compound derivatives, where multiple stereoisomers are possible.

In the context of absolute configuration, the Flack parameter is a critical value derived from the X-ray diffraction data of a non-centrosymmetric crystal. chem-soc.sinih.gov A value close to zero for the Flack parameter indicates that the determined absolute configuration is correct. chem-soc.si This method has been successfully applied to various heterocyclic compounds to establish their stereochemistry. mdpi.comeurjchem.com

Table 2: Key Bond Lengths in a Pyrano[2,3-c]pyrazol-4(2H)-one Derivative Determined by X-ray Crystallography

| Bond | Bond Length (Å) | Source |

| C=O (pyran-4-one) | 1.2265(14) | mdpi.com |

| C(5)–O(15) | 1.2723(13) | mdpi.com |

| C(6)–O(7) | 1.4135(12) | mdpi.com |

| O(7)–C(7a) | 1.3387(12) | mdpi.com |

| N(1)–N(2) | 1.3839(12) | mdpi.com |

| N(2)–C(3) | 1.3458(14) | mdpi.com |

Rotational Spectroscopy for Conformational Studies

Rotational spectroscopy, specifically microwave spectroscopy, is a high-resolution technique that provides exquisitely detailed information about the geometry and conformational preferences of molecules in the gas phase. ualberta.casemanticscholar.org By measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined, which are directly related to the molecule's moments of inertia. This information allows for the precise determination of molecular structures and the identification of different conformers present in a sample. uva.es

For flexible molecules like this compound and its derivatives, multiple low-energy conformations may exist. Rotational spectroscopy, often coupled with supersonic jet expansion to cool the molecules to very low temperatures, can distinguish between these different conformers. ualberta.cauva.es The experimental rotational constants are then compared with those calculated for theoretically predicted structures to assign the observed spectra to specific conformers. uva.es

Integration of Spectroscopic Data with Theoretical Calculations

The synergy between experimental spectroscopic data and theoretical quantum chemical calculations has become an indispensable approach in modern structural chemistry. ualberta.caresearchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters. researchgate.netscifiniti.comacs.org

This integrated approach is particularly valuable for complex molecules like this compound derivatives. Theoretical calculations can help to:

Assign experimental spectra: By comparing calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved. researchgate.netscifiniti.com Similarly, calculated NMR chemical shifts can aid in the interpretation of complex ¹H and ¹³C NMR spectra. researchgate.net

Identify conformers: Theoretical calculations can map the potential energy surface of a molecule, identifying all stable conformers and their relative energies. ualberta.cauva.es This information is crucial for interpreting experimental data from techniques like rotational spectroscopy. uva.es

Validate experimental structures: The geometric parameters obtained from X-ray crystallography can be compared with those from optimized theoretical structures to provide further confidence in the determined structure. researchgate.netscifiniti.com

Understand electronic properties: Theoretical calculations can provide insights into the electronic structure of a molecule, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity. scifiniti.com

For example, in a study of a pyrone derivative, DFT calculations were used to reproduce the experimental IR and Raman spectra and to study the tautomeric equilibrium of the molecule. scifiniti.com In another case, a combination of experimental NMR data and DFT calculations was used to confirm the structure of novel bioactive compounds. researchgate.net The integration of experimental and theoretical data provides a more complete and robust understanding of the structure and properties of this compound and its derivatives than either approach could achieve alone. mdpi.com

Theoretical and Computational Chemistry Studies on 2h Pyran 4 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. etprogram.org It has been widely applied to pyran-based systems to understand their fundamental properties. mdpi.commdpi.com DFT calculations are instrumental in predicting molecular geometries, energies, and various spectroscopic features. scifiniti.comnih.gov

The three-dimensional structure of pyran rings is crucial to their function. The presence of substituents can lead to multiple stereoisomers with distinct energetic stabilities. DFT calculations are a key tool for validating the most stable conformations and determining the energetic favorability of different stereoisomers.

For instance, in studies of substituted tetrahydro-2H-pyran-4-ol, DFT calculations have been employed to confirm the compound's 3D conformation. vulcanchem.com These computational models, often used in conjunction with Nuclear Magnetic Resonance (NMR) data, help elucidate the influence of factors like intramolecular hydrogen bonding and steric hindrance on the ring's preferred shape. vulcanchem.com In the case of (2R,4S)-2-methyloxan-4-ol, a derivative of tetrahydro-2H-pyran-4-ol, DFT calculations have substantiated the energetic preference for the (2R,4S) configuration over other possible stereoisomers. vulcanchem.com This preference is often dictated by the anomeric effect, which describes the tendency of a substituent at an anomeric carbon to favor an axial position, a phenomenon that can be studied in detail using computational methods. illinois.edu

Table 1: Key Factors Influencing Stereoisomer Stability in Substituted 2H-Pyran-4-OL Systems

| Feature | Description | Reference |

|---|---|---|

| Hydrogen Bonding | The hydroxyl group at the C4 position can participate in intramolecular hydrogen bonds, stabilizing certain ring conformations. | vulcanchem.com |

| Steric Effects | Substituents, such as a methyl group at C2, induce steric strain that favors conformations minimizing these repulsive interactions. | vulcanchem.com |

| Anomeric Effect | Describes the preference for axial versus equatorial conformations for substituents on the carbon adjacent to the ring oxygen. | illinois.edu |

DFT methods are highly effective in predicting spectroscopic parameters, which can be used to interpret and validate experimental data. Theoretical calculations can provide vibrational frequencies (IR and Raman) and NMR chemical shifts.

In a study on a pyran-2-one derivative, DFT calculations at the B3LYP/6-311G** level were used to model tautomerization and reproduce the experimental IR and Raman spectra of the crystalline state. scifiniti.com The calculated vibrational spectra for the most stable tautomer showed satisfactory agreement with experimental data, allowing for the precise assignment of spectral bands. scifiniti.com Similarly, for other complex pyran derivatives, DFT-calculated ¹H and ¹³C NMR shifts are compared with experimental values to confirm structural assignments and resolve ambiguities, especially in molecules with multiple overlapping signals.

Table 2: Application of DFT in Spectroscopic Analysis of Pyran Systems

| Spectroscopic Method | Predicted Parameters | Purpose | Reference |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational frequencies, band intensities | Assign experimental bands, characterize H-bonds, confirm tautomeric forms | scifiniti.com |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts | Confirm structural assignments, resolve overlapping signals, cross-validate experimental data | |

Conformation Validation and Energetic Favorability of Stereoisomers

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For pyran systems, MD simulations provide insights into conformational dynamics, interactions with solvent molecules, and binding stability with biological macromolecules. mdpi.comresearchgate.net

In studies of 2H-pyran-2-one analogues, MD simulations have been performed to investigate interactions with water, a crucial aspect for assessing pharmaceutical potential. mdpi.com These simulations, often run for nanosecond timescales, model the compound in a solution box of water molecules to analyze hydrogen bonding and calculate interaction energies. mdpi.com For other pyran derivatives, MD simulations using force fields like AMBER are used to explore binding pocket interactions and the stability of ligand-protein complexes, which is essential in drug design. researchgate.net

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within and between molecules. illinois.edujussieu.frwikipedia.org The NCI index is based on the electron density (ρ) and its reduced gradient (s). wikipedia.org

This method has been applied to study the intermolecular interactions in dimers of tetrahydro-2H-pyran-2-ol. illinois.edu By analyzing the rotational spectra and then applying NCI analysis, researchers can visualize the specific non-covalent forces that hold the dimers together. illinois.edu This provides a detailed picture of the interaction topology, which is fundamental to understanding the chemistry of carbohydrates and related systems. illinois.edu

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediate and transition states. numberanalytics.com A transition state is the highest energy point on a reaction coordinate, and its structure and energy determine the reaction's rate and feasibility. numberanalytics.com

Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives have utilized DFT to map out the reaction pathway. mdpi.comresearchgate.net These studies model the concerted mechanism involving a six-membered cyclic transition state, where bond breaking and formation occur simultaneously. mdpi.comresearchgate.net Analysis of the transition state structure provides insights into the influence of substituents on the reaction barrier. mdpi.comresearchgate.net

Computational methods allow for the calculation of key kinetic and thermodynamic parameters that govern a chemical reaction. These include activation energy (Ea), Gibbs free energy of activation (ΔG‡), enthalpy (ΔH), and entropy (ΔS).

For the thermal decomposition of dihydropyran compounds, kinetic and thermodynamic parameters have been calculated using the PBE0/6-311+G(d,p) level of theory over a temperature range of 584 to 633 K. mdpi.comresearchgate.net The results showed that methyl substituents at specific positions decrease the activation free energy, thus favoring the decomposition. mdpi.comresearchgate.net In other studies involving pyranopterin model complexes, thermodynamic parameters (ΔH, ΔS, and ΔG) for tautomerism equilibria were calculated from van't Hoff plots derived from variable-temperature NMR data. brynmawr.edu

Table 3: Calculated Thermodynamic Parameters for Thermal Decomposition of Dihydropyran Derivatives

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) at 608.5 K |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 43.1 | -9.6 | 48.9 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 42.1 | -11.0 | 48.8 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 41.6 | -9.2 | 47.2 |

Data derived from computational studies on thermal decomposition. mdpi.com

Molecular Docking and Receptor Interaction Prediction

While specific molecular docking studies exclusively focused on this compound are limited in publicly available literature, a significant body of research on the docking of pyran derivatives provides a strong basis for predicting its potential interactions with biological receptors. These computational studies are crucial for understanding how the pyran scaffold fits into the active sites of proteins and what types of non-covalent interactions govern its binding affinity.

Research has demonstrated that pyran-containing compounds can interact with a wide array of biological targets. For instance, various derivatives have been investigated as potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), 11-β hydroxysteroid dehydrogenase-1 (11β-HSD1), and HIV-1 integrase. nih.govmdpi.comnih.govnih.gov The insights from these studies allow for an informed prediction of the binding behavior of this compound.

The pyran ring system, with its embedded oxygen atom and the hydroxyl group at the 4-position in this compound, is well-suited to form key molecular interactions. The hydroxyl group (-OH) is particularly significant as it can act as both a hydrogen bond donor and acceptor. mdpi.com This dual capability allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding pocket. Furthermore, the oxygen atom within the pyran ring can act as a hydrogen bond acceptor.